2-Amino-1H-benzo[d]imidazole-1-carboximidamide
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Overview
Description
2-Amino-1H-benzo[d]imidazole-1-carboximidamide is a heterocyclic compound that contains both an imidazole ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-benzo[d]imidazole-1-carboximidamide typically involves the cyclization of o-phenylenediamine with cyanamide under acidic conditions. The reaction is carried out by heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzo[d]imidazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Amino-1H-benzo[d]imidazole-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-1H-benzo[d]imidazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzo[d]imidazole-2-ylmethanone
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
Uniqueness
2-Amino-1H-benzo[d]imidazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-aminobenzimidazole-1-carboximidamide |
InChI |
InChI=1S/C8H9N5/c9-7(10)13-6-4-2-1-3-5(6)12-8(13)11/h1-4H,(H3,9,10)(H2,11,12) |
InChI Key |
JXCCGUOZDMMDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(=N)N)N |
Origin of Product |
United States |
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